molecular formula C19H22N2O B5624322 (2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE

(2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE

Cat. No.: B5624322
M. Wt: 294.4 g/mol
InChI Key: QWXZDHGGNSVYAT-DHZHZOJOSA-N
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Description

(2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE is an organic compound that features a conjugated system with a phenyl ring substituted with a tert-butyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE typically involves a multi-step process:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Substitution with the Tert-Butyl Group: The tert-butyl group is usually introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: Reduction reactions can occur at the double bond in the prop-2-enamide backbone.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of phenolic compounds.

    Reduction: Reduction typically results in the formation of saturated amides.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

(2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE
  • (2E)-3-(4-ETHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE

Uniqueness

  • Tert-Butyl Group : The presence of the tert-butyl group in (2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE provides steric hindrance, which can influence its reactivity and binding properties.
  • Pyridine Ring : The pyridine ring enhances the compound’s ability to participate in various chemical reactions and interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(2,3)17-9-6-15(7-10-17)8-11-18(22)21-14-16-5-4-12-20-13-16/h4-13H,14H2,1-3H3,(H,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZDHGGNSVYAT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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